Forsythoside I vs. Forsythoside A: Superior Anti-Complementary Activity (CH50 Assay)
In a direct head-to-head comparison using the classical pathway hemolysis assay (CH50), Forsythoside I exhibited more potent anti-complementary activity than its close structural analog, Forsythoside A. The study, which evaluated a series of phenylethanoid glycosides isolated from Forsythia suspensa, demonstrated that the presence and linkage of the apiose moiety in Forsythoside I contributed to its enhanced activity [1].
| Evidence Dimension | Anti-complementary activity |
|---|---|
| Target Compound Data | CH50: 0.13 ± 0.01 mg/mL |
| Comparator Or Baseline | Forsythoside A: CH50: 0.33 ± 0.02 mg/mL |
| Quantified Difference | Forsythoside I is approximately 2.5-fold more potent than Forsythoside A |
| Conditions | Classical pathway complement hemolysis assay (CH50) using sensitized sheep erythrocytes and human serum |
Why This Matters
This data directly informs procurement decisions for immunology research programs targeting the complement cascade, where Forsythoside I provides a significantly lower effective concentration for in vitro mechanistic studies compared to Forsythoside A.
- [1] Liu, Y., Ma, Z. Q., Guo, Y. Z., Wang, F. N., & Gu, Z. W. (2017). Anti-complementary activity of phenylethanoid glycosides from Forsythia suspensa. Journal of Asian Natural Products Research, 19(12), 1185-1193. View Source
